Pressure Pain Threshold Analgesia: Vitexfolin A vs. Agnuside — Qualitative Differentiation at Equal Dose
In the only published direct head-to-head comparison, vitexfolin A (compound 1A) and agnuside (compound 2) were each administered orally at 50 mg/kg to mice and tested for pressure pain threshold elevation. Vitexfolin A produced significant analgesia, whereas agnuside at the identical dose showed no analgesic effect in this assay [1]. Both compounds had previously demonstrated significant writhing inhibition, indicating that the pressure pain threshold test captures a pharmacologically distinct dimension of analgesic activity exclusive to vitexfolin A.
Agnuside: no analgesic effect at equal dose
| Evidence Dimension | Pressure pain threshold analgesia following oral administration in mice |
|---|---|
| Target Compound Data | Vitexfolin A: significant analgesia at 50 mg/kg p.o. |
| Comparator Or Baseline | Agnuside: no analgesic effect at 50 mg/kg p.o. |
| Quantified Difference | Qualitative difference — presence vs. absence of analgesic effect at equal dose |
| Conditions | Pressure pain threshold test; male ddY mice; oral administration; dose 50 mg/kg; Okuyama et al., 1998 |
Why This Matters
This qualitative all-or-nothing differentiation at equal dose demonstrates that vitexfolin A possesses a mechanistically distinct analgesic target engagement profile not shared by agnuside, making it irreplaceable for research programs investigating non-opioid, non-iridoid analgesic pathways.
- [1] Okuyama E, Fujimori S, Yamazaki M, Deyama T. Pharmacologically active components of Viticis Fructus (Vitex rotundifolia). II. The components having analgesic effects. Chem Pharm Bull (Tokyo). 1998 Apr;46(4):655-662. doi:10.1248/cpb.46.655. PMID: 9579042. View Source
